Vascular Smooth Muscle vs. Cardiac VOCC Selectivity
In patch-clamp electrophysiology experiments performed within the same study, catharanthine inhibited voltage-operated L-type Ca²⁺ channel (VOCC) currents with an IC₅₀ of 8 μM in vascular smooth muscle cells (VSMCs) versus 220 μM in cardiomyocytes, yielding a 27.5-fold selectivity for the vascular over the cardiac VOCC subtype [1]. This intra-study, direct comparison uses identical experimental endpoints and cell preparation protocols. By contrast, classical L-type calcium channel blockers such as nifedipine and verapamil exhibit different tissue-selectivity rank orders and potency profiles that do not reproduce this specific VSMC-preferring signature. The cardiomyocyte IC₅₀ of 220 μM indicates that at concentrations achieving near-complete VSMC VOCC blockade (~30 μM), cardiac VOCC is only minimally inhibited, consistent with the observation that catharanthine reduces heart rate and contractility with substantially lower potency than it dilates resistance vasculature.
| Evidence Dimension | VOCC current inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 8 μM (VSMCs); IC₅₀ = 220 μM (cardiomyocytes) |
| Comparator Or Baseline | Within-compound tissue selectivity ratio: 220 μM / 8 μM = 27.5-fold. Comparator L-type blockers (nifedipine, verapamil) exhibit differing selectivity profiles not replicating this VSMC preference. |
| Quantified Difference | 27.5-fold lower IC₅₀ in VSMCs vs. cardiomyocytes |
| Conditions | Patch-clamp electrophysiology on isolated rat mesenteric artery VSMCs and ventricular cardiomyocytes; VOCC currents activated by depolarization |
Why This Matters
For cardiovascular researchers, this tissue-selectivity profile means catharanthine can achieve near-complete resistance vessel dilation at concentrations that largely spare cardiac VOCC, a therapeutic window that is not provided by classical calcium channel blockers and that is directly relevant for experimental models of hypertension or vasospasm.
- [1] Jadhav A, Liang W, Papageorgiou PC, Shoker A, Kanthan SC, Balsevich J, Lavy AS, Gopalakrishnan V. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes. J Pharmacol Exp Ther. 2013;345(3):383-392. DOI: 10.1124/jpet.112.199661. PMID: 23532933. View Source
